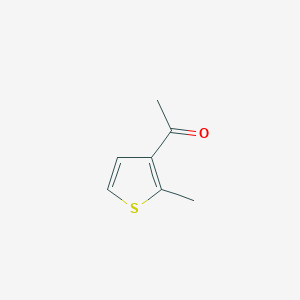

1-(2-Methylthiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-methylthiophen-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5(8)7-3-4-9-6(7)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAZSBUUVSQRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylthiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the acylation of 2-methylthiophene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of 1-(2-methylthiophen-3-yl)ethan-1-one often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated thiophenes.

Scientific Research Applications

1-(2-Methylthiophen-3-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methylthiophen-3-yl)ethan-1-one is primarily related to its ability to interact with various molecular targets. The compound can undergo electrophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the presence of the thiophene ring can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural and Chemical Properties

1-(2-Methylthiophen-3-yl)ethanone (CAS: Not explicitly provided in evidence) is a thiophene-derived aromatic ketone. Its structure consists of a thiophene ring substituted with a methyl group at position 2 and an acetyl group (ethanone) at position 2. The molecular formula is inferred as C₇H₈OS based on analogous compounds (e.g., 1-(3-methylthiophen-2-yl)ethanone in ). Key properties include:

- Molecular weight : ~140.20 g/mol (calculated).

- Electrophilic reactivity : The acetyl group activates the thiophene ring for electrophilic substitution, while the methyl group influences steric and electronic effects.

- Spectroscopic data : Similar to 2-acetylthiophene (), its NMR and IR spectra would show characteristic signals for thiophene protons (~δ 6.5–7.5 ppm) and carbonyl stretches (~1680–1700 cm⁻¹).

Comparison with Similar Compounds

Thiophene Derivatives

1-(3-Methylthiophen-2-yl)ethanone (CAS: Not explicit)

- Structure : Methyl at position 3, acetyl at position 2.

- Molecular formula : C₇H₈OS ().

- For example, the 2-acetyl isomer () exhibits stronger electron-withdrawing effects due to proximity to sulfur, enhancing electrophilic substitution at the 5-position.

2-Acetylthiophene (CAS: 88-15-3)

- Structure : Acetyl at position 2, unsubstituted thiophene.

- Molecular formula : C₆H₆OS ().

- Comparison: Boiling point: 214–216°C (vs. ~200°C estimated for 1-(2-methylthiophen-3-yl)ethanone). Applications: Widely used in flavor/fragrance industries (), whereas methyl-substituted derivatives may offer enhanced thermal stability for pharmaceutical intermediates.

Benzene Derivatives

1-(3-Methylphenyl)ethanone (CAS: 585-74-0)

- Structure : Methyl at position 3 on benzene, acetyl at position 1.

- Molecular formula : C₉H₁₀O ().

- Key differences :

- Aromaticity : Benzene lacks sulfur, reducing polarization effects.

- Reactivity : Lower electrophilic activity compared to thiophene derivatives due to absence of sulfur’s electron-rich environment.

1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9)

- Structure : Chlorine at position 2, acetyl at position 1.

- Molecular formula : C₈H₇ClO ().

- Comparison :

- Electron-withdrawing effect : Chlorine enhances deactivation of the ring, reducing reactivity in nucleophilic substitutions compared to methyl-substituted thiophenes.

Benzothiophene and Benzofuran Derivatives

1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone (CAS: 16296-90-5)

- Structure : Chlorine at position 5, acetyl at position 3 on benzothiophene.

- Molecular formula : C₁₀H₇ClOS ().

- ), whereas methyl groups may improve lipophilicity for CNS-targeting drugs.

1-(3-Methyl-benzofuran-2-yl)-ethanone (CAS: 23911-56-0)

- Structure : Methyl at position 3, acetyl at position 2 on benzofuran.

- Molecular formula : C₁₀H₁₀O₂ ().

- Key differences : Oxygen in benzofuran reduces electron density compared to thiophene, affecting catalytic hydrogenation pathways.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Methyl groups on thiophene rings enhance steric hindrance but reduce electron density at adjacent positions, favoring regioselective reactions ().

- Biological Relevance: Substituted ethanones with nitro or chloro groups () show higher antimalarial and antibacterial activities compared to methyl derivatives, likely due to increased electrophilicity.

- Safety Profiles : Methyl-substituted compounds (e.g., ) generally exhibit lower acute toxicity than halogenated analogs, aligning with regulatory classifications ().

Biological Activity

1-(2-Methylthiophen-3-yl)ethanone is an organic compound characterized by a thiophene ring substituted with a methyl group and an ethanone functional group. Its unique structure contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₉H₈OS

- IUPAC Name : 1-(2-Methylthiophen-3-yl)ethanone

- Functional Groups : Thiophene ring, ketone

The compound's specific substitution pattern on the thiophene ring influences its reactivity and biological activity, allowing for diverse interactions with biological molecules.

Antimicrobial Properties

Research indicates that 1-(2-Methylthiophen-3-yl)ethanone exhibits antimicrobial activity against a range of pathogens. Interaction studies have focused on its reactivity with enzymes and receptors, which may elucidate its therapeutic potential.

Table 1: Antimicrobial Activity of 1-(2-Methylthiophen-3-yl)ethanone

| Pathogen | Zone of Inhibition (mm) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 20 | 200 |

| Escherichia coli | 18 | 150 |

| Pseudomonas aeruginosa | 15 | 100 |

| Candida albicans | 25 | 200 |

These results suggest that the compound has significant antibacterial and antifungal activities, comparable to standard antibiotics like ampicillin.

The biological mechanisms through which 1-(2-Methylthiophen-3-yl)ethanone exerts its effects involve interactions with cellular targets. Studies have shown that it may inhibit specific enzymes or disrupt cellular processes in pathogens, leading to their death or reduced viability.

Case Studies and Research Findings

A study published in a peer-reviewed journal investigated the efficacy of various derivatives of thiophene compounds, including 1-(2-Methylthiophen-3-yl)ethanone, against multiple bacterial strains. The findings highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Study Highlights :

- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones.

- Comparative Analysis : In comparison with other thiophene derivatives, 1-(2-Methylthiophen-3-yl)ethanone demonstrated superior activity against specific strains.

Q & A

Basic: What synthetic methodologies are recommended for 1-(2-Methylthiophen-3-yl)ethanone, and how can reaction conditions be optimized?

Answer:

The synthesis of thiophene-derived ethanones typically employs Friedel-Crafts acylation or cross-coupling reactions . For 1-(2-Methylthiophen-3-yl)ethanone:

- Friedel-Crafts Acylation : React 3-methylthiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (optimize between 0–25°C) to minimize side reactions like over-acylation .

- Solvent Selection : Use dichloromethane or nitrobenzene to enhance electrophilic substitution reactivity.

- Yield Optimization : Quench the reaction rapidly post-completion to prevent decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How does steric hindrance from the 2-methyl group influence regioselectivity in electrophilic substitution reactions?

Answer:

The 2-methyl group on the thiophene ring creates steric hindrance, directing electrophiles to the less hindered C5 position (meta to methyl). Computational studies (e.g., DFT) can predict substituent effects:

- DFT Analysis : Calculate electron density maps using software like Gaussian. Compare with experimental NMR data to validate regioselectivity .

- Case Study : Analogous bromothiophene derivatives show >80% substitution at C5 under controlled conditions .

Basic: What spectroscopic techniques are critical for characterizing 1-(2-Methylthiophen-3-yl)ethanone?

Answer:

Advanced: How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?

Answer:

- Density Functional Theory (DFT) : Use the B3LYP/6-31G(d) basis set to simulate NMR chemical shifts. Compare with experimental data to identify outliers caused by solvent effects or conformational flexibility .

- Example : For 1-(5-Bromothiophen-3-yl)ethanone, DFT-predicted shifts deviated <5% from experimental values after solvent correction .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

- Structural Analogs : Bromothiophene derivatives exhibit moderate activity (IC₅₀ = 10–50 µM), suggesting similar testing protocols .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at C5 to enhance bioactivity. Methyl groups at C2 reduce metabolic degradation .

- Case Study : 1-(5-Chloro-3-methylbenzothiophen-2-yl)ethanone showed 2x higher cytotoxicity than the parent compound .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicology : Limited data available; treat as a potential irritant based on structural analogs .

Advanced: How to address contradictions in reported biological activity data across studies?

Answer:

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1%).

- Metabolite Analysis : Employ LC-MS to identify degradation products that may skew results .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.

Basic: Which analytical techniques are optimal for quantifying purity?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Retention time comparison against a certified reference standard .

- GC-MS : For volatile derivatives, employ electron ionization (EI) and monitor molecular ion peaks .

Advanced: How to investigate metabolic pathways using isotopic labeling?

Answer:

- Isotope Incorporation : Synthesize ¹³C-labeled 1-(2-Methylthiophen-3-yl)ethanone via acetylation with ¹³C-acetyl chloride.

- Mass Spectrometry : Track labeled metabolites in liver microsome assays. Compare fragmentation patterns to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.